

Cross-validation of HPLC and spectrophotometric methods for Disperse Red 91

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Compound of Interest

Compound Name: **Disperse red 91**

Cat. No.: **B076703**

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A comparative guide to the cross-validation of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for the quantification of **Disperse Red 91** is presented for researchers, scientists, and professionals in drug development. This document outlines the experimental protocols and collates quantitative data to objectively compare the performance of these two analytical techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate quantification of dyes like **Disperse Red 91**, an anthraquinone-based dye used in textiles, plastics, and cosmetics.^{[1][2]} High-Performance Liquid Chromatography (HPLC) offers high selectivity and sensitivity, particularly when coupled with advanced detectors like mass spectrometry (MS).^[3] Spectrophotometry, on the other hand, is a simpler, more rapid, and cost-effective technique suitable for preliminary assessments.^[3]

Data Presentation

The following tables summarize the typical performance characteristics of HPLC and spectrophotometric methods based on studies of similar disperse dyes. This data serves as a benchmark for what can be expected during a cross-validation study of **Disperse Red 91**.

Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

Parameter	HPLC-PDA	HPLC-MS/MS
Limit of Detection (LOD)	~0.7 mg/L	0.02 – 1.35 ng/mL[4]
Limit of Quantification (LOQ)	Not Specified	0.06 – 4.09 ng/mL[4]
Linearity Range	1 to 20 mg/L	>0.993 (r^2)[4]
Precision (%RSD)	5.6% (Overall)	1.2% to 16.3%[4]
Recovery	Not Specified	81.8% to 114.1%[4]
Selectivity	Good	Very High[3]
Confidence in Identification	Moderate	Very High[3]

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Method for Disperse Dye Analysis

Parameter	UV-Vis Spectrophotometry
Limit of Detection (LOD)	2.47×10^{-6} mol L ⁻¹ (for Disperse Red 1)[5][6]
Limit of Quantification (LOQ)	8.22×10^{-6} mol L ⁻¹ (for Disperse Red 1)[5][6]
Linearity Range	Not Specified
Precision (%RSD)	0.064% to 0.29% (for Disperse Red 1)[5]
Recovery	85.9% to 113% (for Disperse Red 1)[5][6]
Selectivity	Low to Moderate
Confidence in Identification	Low

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric analysis are provided below. These protocols are based on established methods for disperse dyes and can be adapted for **Disperse Red 91**.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC system is commonly employed for the analysis of disperse dyes.

- Sample Preparation: Samples containing **Disperse Red 91** are extracted with a suitable solvent, such as methanol.^[4] The extraction can be performed at an elevated temperature (e.g., 50°C) with sonication for approximately 30 minutes to ensure complete dissolution.^[4] The resulting solution is then centrifuged and filtered through a 0.22 µm filter prior to injection into the HPLC system.^[4]
- Chromatographic Conditions:
 - Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used.^[4]
 - Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common.^[7]
 - Flow Rate: A typical flow rate is 0.5 mL/min.^[7]
 - Detection: Detection can be performed using a photodiode array (PDA) detector at the maximum absorption wavelength of **Disperse Red 91**, or for higher sensitivity and selectivity, a mass spectrometer (MS) can be used.^[3]
- Calibration: A calibration curve is constructed by preparing a series of standard solutions of **Disperse Red 91** of known concentrations.

UV-Vis Spectrophotometry Protocol

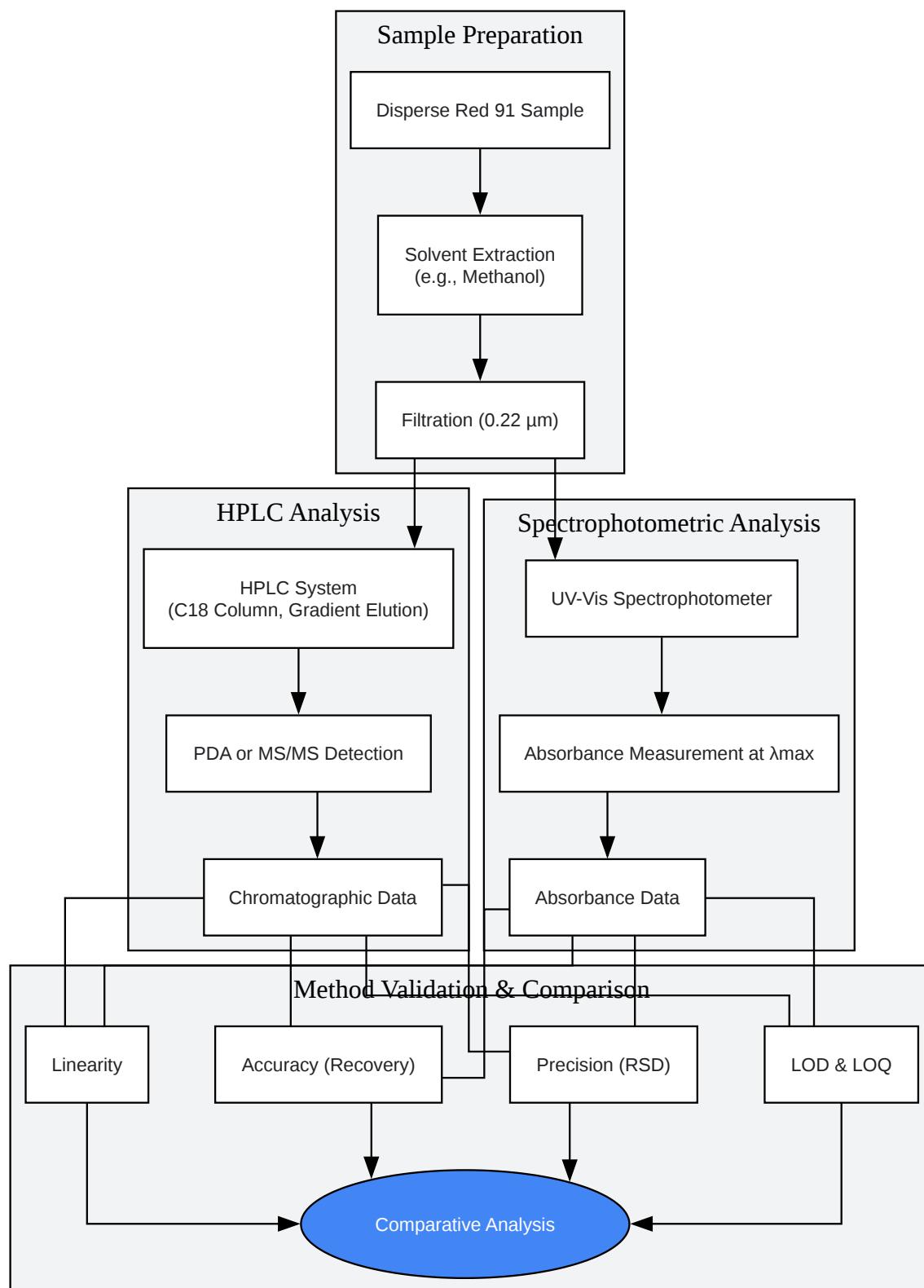
This method relies on the measurement of light absorption by the dye in a solution.

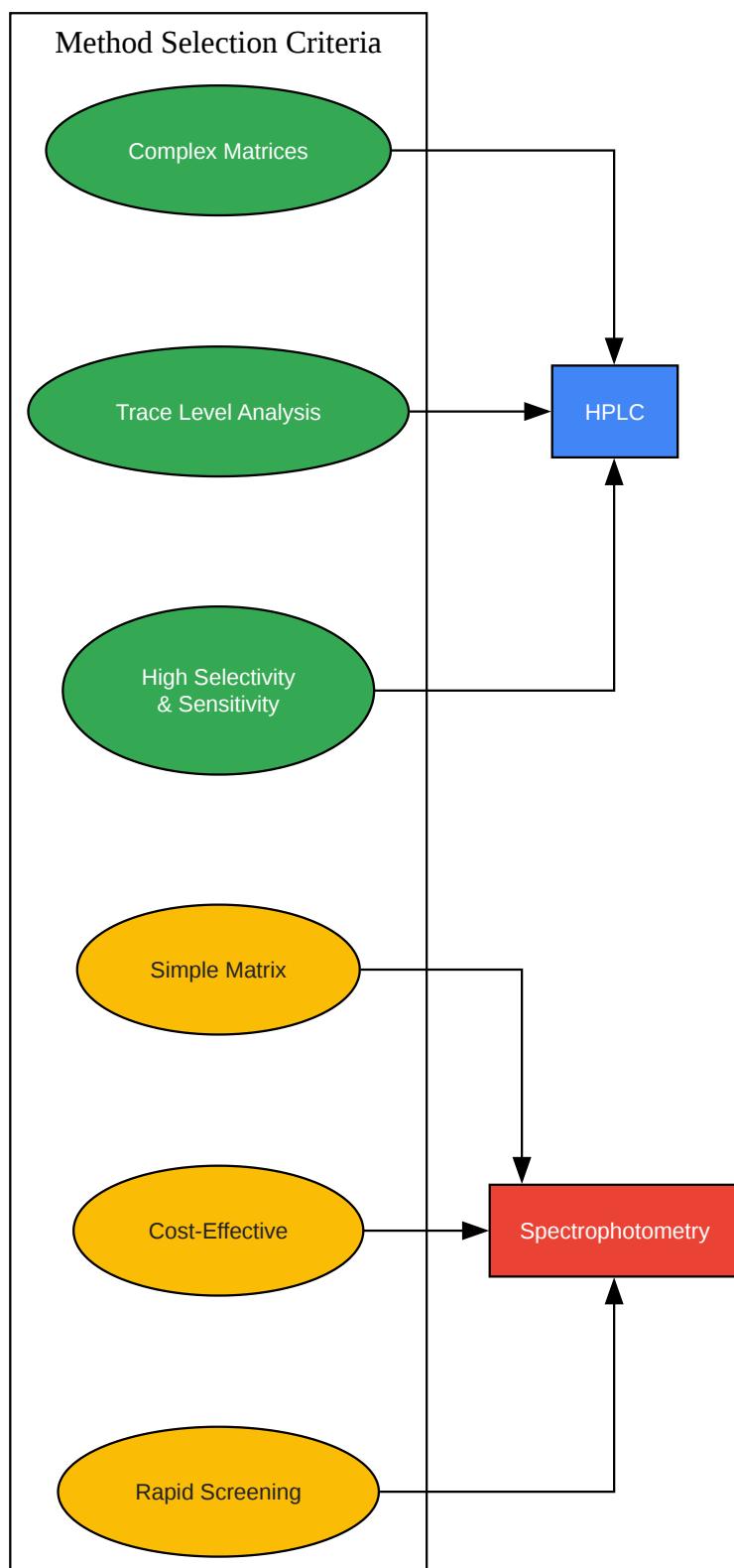
- Sample Preparation: A stock solution of **Disperse Red 91** is prepared in a suitable solvent, such as methanol or a solution containing a dispersant to ensure solubility in aqueous media.^{[5][6]} This stock solution is then used to prepare a series of dilutions for creating a calibration curve.
- Instrumental Analysis:

- The UV-Vis spectrophotometer is set to scan a range of wavelengths to determine the wavelength of maximum absorbance (λ_{max}) for **Disperse Red 91**.
- The absorbance of the standard solutions and the unknown sample is measured at the determined λ_{max} .
- Quantification: The concentration of **Disperse Red 91** in the sample is determined by comparing its absorbance to the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the cross-validation of the two analytical methods.





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